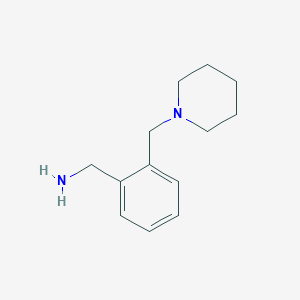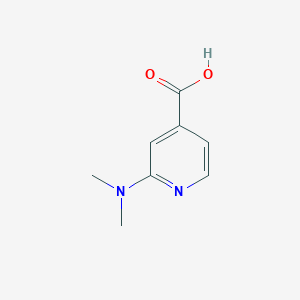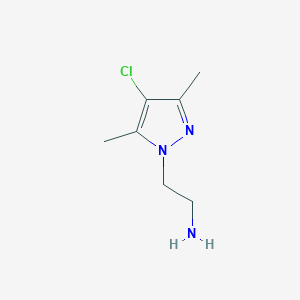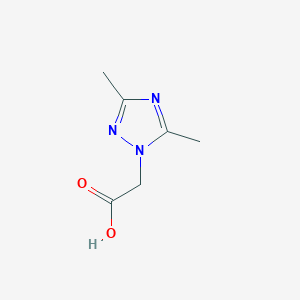
3-(Pyridin-4-yl)butanoic acid
Overview
Description
Mechanism of Action
Target of Action
It’s known that similar compounds participate in various chemical reactions, such as the suzuki–miyaura coupling .
Mode of Action
For instance, 4-Piperidine butyric acid hydrochloride is used in the synthesis of FK866, an inhibitor of NAD biosynthesis .
Biochemical Pathways
A related compound, 4-oxo-4-(pyridin-3-yl)butanoic acid, is a byproduct of tobacco-specific n-nitrosamines generated by cytochrome p-450, which catalyzes methylnitrosaminopyridylbutanone hydroxylation .
Pharmacokinetics
It’s worth noting that similar compounds are commonly found in the urine of smokers, suggesting they are metabolized and excreted .
Result of Action
Related compounds have been used in the synthesis of various substances, indicating their potential utility in chemical reactions .
Action Environment
It’s known that similar compounds are stable under normal temperatures and pressures .
Biochemical Analysis
Biochemical Properties
3-(Pyridin-4-yl)butanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and metabolic pathways. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the hydroxylation of methylnitrosaminopyridylbutanone . The interaction with cytochrome P450 enzymes leads to the formation of metabolites that can be further studied for their biological effects. Additionally, this compound has been shown to participate in the synthesis of inhibitors of NAD biosynthesis, such as FK866 .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to cytochrome P450 enzymes, leading to the inhibition or activation of these enzymes . This binding interaction results in changes in gene expression and enzyme activity, which in turn affect various cellular processes. Additionally, this compound has been shown to modulate the activity of NAD biosynthesis inhibitors, further highlighting its role in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to result in sustained changes in gene expression and cellular metabolism, indicating its potential for long-term biochemical research applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At high doses, this compound can lead to toxic effects, including liver damage and oxidative stress . These findings highlight the importance of dosage optimization in the use of this compound for biochemical research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the NAD biosynthesis pathway. It interacts with enzymes such as cytochrome P450 and NAD biosynthesis inhibitors, influencing the overall metabolic flux and metabolite levels within the cell . This compound’s role in these pathways underscores its potential as a tool for studying cellular metabolism and enzyme regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . The transport and distribution of this compound are crucial for its effectiveness in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins . The precise localization of this compound is essential for its activity and function in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)butanoic acid can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boronic acids and halides under mild and functional group-tolerant conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-quality reference standards and precise reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-4-yl)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-(Pyridin-4-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a reference standard in pharmaceutical testing
Comparison with Similar Compounds
- 4-(Pyridin-3-yl)butanoic acid
- 4-(Pyridin-2-yl)butanoic acid
- 4-(Pyridin-4-yl)butanoic acid
Uniqueness: 3-(Pyridin-4-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
3-pyridin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSQGRVBIOODEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300196 | |
| Record name | β-Methyl-4-pyridinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373356-33-3 | |
| Record name | β-Methyl-4-pyridinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373356-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Methyl-4-pyridinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1309015.png)



